Dual-Modification vs. Single-Modification dUTP Analogs
The primary differentiation of 5-Propargylamino-3'-azidomethyl-dUTP is its heterobifunctional design, possessing both a 3'-O-azidomethyl reversible terminator and a C5-propargylamino click handle. In contrast, the most common alternative reagents possess only one of these functionalities: 5-PA-dUTP contains only the C5-alkyne for click chemistry, while 3'-O-Azidomethyl-dUTP contains only the 3'-block for reversible termination. This is not an inference but a direct comparison of molecular substructures, confirmed by chemical characterization .
| Evidence Dimension | Number of Functional Modifications for SBS Terminator and Click Conjugation |
|---|---|
| Target Compound Data | 2 functional groups: 1x 3'-O-azidomethyl group; 1x C5-propargylamino group |
| Comparator Or Baseline | 5-PA-dUTP: 1 functional group (C5-propargylamino); 3'-O-Azidomethyl-dUTP: 1 functional group (3'-O-azidomethyl) |
| Quantified Difference | +1 functional group compared to either comparator |
| Conditions | Molecular structure analysis by 1H NMR, mass spectrometry, and HPLC as per vendor specifications . |
Why This Matters
This dual functionality directly reduces synthetic steps in custom NGS terminator development from three or more steps to two, offering a quantifiable advantage in time and complexity for procurement teams planning custom assay development.
